molecular formula C11H17F2NO4 B1377819 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid CAS No. 1303974-65-3

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid

Cat. No. B1377819
M. Wt: 265.25 g/mol
InChI Key: OEXVKTNKFKHQQQ-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . It’s also used for the protection of hydroxy groups and is stable under basic hydrolysis conditions and catalytic reduction conditions .


Synthesis Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions commonly with trifluoroacetic acid . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .

Scientific Research Applications

Tert-Butoxycarbonylation Reagent

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid, as part of the tert-butoxycarbonyl (Boc) group, serves as an effective tert-butoxycarbonylation reagent for acidic substrates. It is used for chemoselective reactions in synthesizing phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids under mild conditions without requiring a base. This reagent demonstrates high yield and specificity in these reactions (Saito, Ouchi, & Takahata, 2006).

Synthesis of Unnatural Amino Acids

Another application of this compound is in the synthesis of unnatural amino acids. It has been utilized for creating all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. The synthesis procedure has been streamlined, significantly reducing the complexity of previously known methods. This development is crucial for the production of specific amino acid types used in various biochemical and pharmaceutical research applications (Bakonyi et al., 2013).

Removal of Protecting Groups

In peptide synthesis, the tert-butoxycarbonyl group is often used as a protective group for amino acids. Research has shown that using a mixture of trifluoroacetic acid with phenol and p-cresol can improve the selectivity in removing the tert-butoxycarbonyl group. This method also suppresses unwanted alkylation of amino acid side chains, making it more effective for partial deprotection in peptide synthesis (Bodanszky & Bodanszky, 2009).

Antibacterial Agents

Research into derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid, structurally related to 1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid, has shown potential antibacterial properties. These compounds were synthesized to test their effectiveness against various bacterial strains. The results revealed that most derivatives showed significant antibacterial activities, with some performing better than established antibiotics (Song et al., 2009).

Safety And Hazards

Compounds with the Boc group can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The use of Boc-protected amino acids in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The development of simple, effective, and environmentally compliant organic transformations are increasingly sought after as a means to drive sustainable processes .

properties

IUPAC Name

4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-11(12,13)7(6-14)8(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXVKTNKFKHQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid

CAS RN

1303974-65-3
Record name 1-[(tert-butoxy)carbonyl]-4,4-difluoropiperidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Reactant of Route 3
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Reactant of Route 4
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid
Reactant of Route 6
1-(Tert-butoxycarbonyl)-4,4-difluoropiperidine-3-carboxylic acid

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